(1S)-1-(2-Fluoro-5-methoxy-phenyl)ethane-1,2-diamine
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Overview
Description
(1S)-1-(2-Fluoro-5-methoxy-phenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a fluoro and methoxy group on a phenyl ring, along with an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Fluoro-5-methoxy-phenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-fluoro-5-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using reagents like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination followed by chiral resolution. The process is optimized for yield and purity, often employing continuous flow reactors and automated chromatography systems.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Fluoro-5-methoxy-phenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or sodium azide.
Major Products
The major products formed from these reactions include imines, oximes, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S)-1-(2-Fluoro-5-methoxy-phenyl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Material Science: It is explored for its potential in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which (1S)-1-(2-Fluoro-5-methoxy-phenyl)ethane-1,2-diamine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups enhance its binding affinity and specificity, while the ethane-1,2-diamine moiety interacts with active sites or binding pockets, modulating the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(2-Fluoro-4-methoxy-phenyl)ethane-1,2-diamine
- (1S)-1-(2-Fluoro-5-ethoxy-phenyl)ethane-1,2-diamine
- (1S)-1-(2-Fluoro-5-methoxy-phenyl)propane-1,2-diamine
Uniqueness
(1S)-1-(2-Fluoro-5-methoxy-phenyl)ethane-1,2-diamine is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C9H13FN2O |
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Molecular Weight |
184.21 g/mol |
IUPAC Name |
(1S)-1-(2-fluoro-5-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2O/c1-13-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1 |
InChI Key |
OUSIBFCFKKLHCM-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)F)[C@@H](CN)N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(CN)N |
Origin of Product |
United States |
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